N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O3S2/c1-30-11-6-23-15(28)12-31-18-25-24-17(32-18)27-9-7-26(8-10-27)16(29)13-2-4-14(5-3-13)19(20,21)22/h2-5H,6-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMZSPNWWIWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a trifluoromethylbenzoyl moiety. Its molecular formula is with a molecular weight of 489.5 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| CAS Number | 1105201-20-4 |
| Molecular Formula | C19H22F3N5O3S2 |
| Molecular Weight | 489.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole moiety is crucial for its biological activity, as evidenced in various studies highlighting the importance of this scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : A study demonstrated that related thiadiazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.6 µg/ml to 300 µg/ml .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.
- In Vitro Studies : Compounds with similar structures have been tested against human lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
- Cell Proliferation Inhibition : The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis
A comparative analysis of this compound with other thiadiazole derivatives reveals its promising profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Yes | Moderate | 15.6 µg/ml |
| Compound B | Yes | High | 10 µg/ml |
| Target Compound | Yes | High | <10 µg/ml |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Thiadiazole vs. Benzothiazole Derivatives: Compounds like N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide () replace the thiadiazole core with a benzothiazole.
- Fused Imidazo-Thiadiazole Systems : Derivatives such as 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () incorporate fused rings, which may enhance rigidity and selectivity for specific enzyme pockets .
Substituent Effects
- Trifluoromethyl vs. Fluorophenyl Groups: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide () substitutes the trifluoromethylbenzoyl group with a fluorophenyl-piperazine.
- Thioether vs. Phenoxy Linkers: Compounds like N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () use benzylthio or phenoxy linkers instead of the piperazine-benzoyl group. These variations alter steric bulk and electronic interactions, influencing receptor affinity .
Physicochemical and Pharmacokinetic Properties
- The 2-methoxyethyl group counterbalances this by introducing polarity .
- Metabolic Stability : Piperazine-containing derivatives (e.g., ) are prone to N-dealkylation, whereas the benzoyl-piperazine in the target compound may resist such metabolism due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
